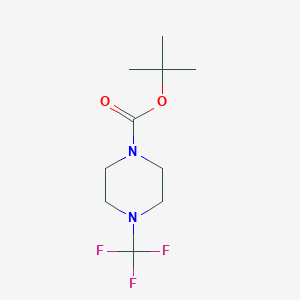
Tert-butyl 4-(trifluoromethyl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(trifluoromethyl)piperazine-1-carboxylate is a chemical compound with the CAS Number: 1415564-92-9 . It has a molecular weight of 254.25 . The IUPAC name for this compound is tert-butyl 4-(trifluoromethyl)-1-piperazinecarboxylate .
Synthesis Analysis
A facile way to introduce CF3 groups on a large variety of secondary amines has been developed . This method was demonstrated by obtaining crystalline this compound, a compound that previously only had been obtained as an oil .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H17F3N2O2/c1-9(2,3)17-8(16)14-4-6-15(7-5-14)10(11,12)13/h4-7H2,1-3H3 .Chemical Reactions Analysis
Piperazine and N-Boc piperazine and their simple derivatives such as this compound serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .It is recommended to be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis and Characterization : Tert-butyl 4-(trifluoromethyl)piperazine-1-carboxylate and its derivatives have been synthesized and characterized using various spectroscopic techniques. These include FT-IR, NMR, LCMS, and X-ray diffraction analysis (Kulkarni et al., 2016). Another study reported the crystal and molecular structure of a similar compound, providing insights into bond lengths and angles typical for this class of compounds (Mamat, Flemming, & Köckerling, 2012).
Molecular Architecture and Interaction Analysis : Investigations into the molecular structure reveal different shapes and intermolecular interactions, such as hydrogen bonds and π–π stacking interactions, which contribute to the compound's stability and potential reactivity (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Biological Evaluation
- Antibacterial and Antifungal Activities : Certain derivatives of this compound exhibit moderate antibacterial and antifungal activities, suggesting their potential in pharmaceutical applications (Kulkarni et al., 2016).
Chemical Properties and Applications
Corrosion Inhibition : The compound tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate has been studied for its corrosion inhibition properties, particularly for protecting carbon steel in corrosive environments. This suggests its utility in industrial applications related to corrosion prevention (Praveen, Prasanna, Mallikarjuna, Jagadeesh, Hebbar, & Rashmi, 2021).
Chiral Deprotonation and Synthesis : The compound has been used in chiral deprotonation processes, which are significant in the synthesis of various medicinally relevant molecules (McDermott, Campbell, & Ertan, 2008).
Development of tert-Butylating Reagents : Research includes the development of new tert-butylating reagents, emphasizing the versatility of this compound in synthetic chemistry (Yamada, Hayakawa, Fujita, Kitamura, & Kunishima, 2016).
Use in Organic Synthesis : The compound and its derivatives serve as key intermediates in the synthesis of various biologically active compounds, highlighting its importance in organic chemistry and drug development (Wang, Wang, Tang, & Xu, 2015).
Propriétés
IUPAC Name |
tert-butyl 4-(trifluoromethyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F3N2O2/c1-9(2,3)17-8(16)14-4-6-15(7-5-14)10(11,12)13/h4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHNMAXBROYLSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-methylquinolin-4(1H)-one](/img/structure/B2713854.png)
![N-(3-chloro-4-fluorophenyl)-2-((1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2713855.png)
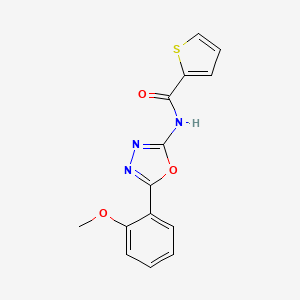

![N-(3-fluorophenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2713860.png)
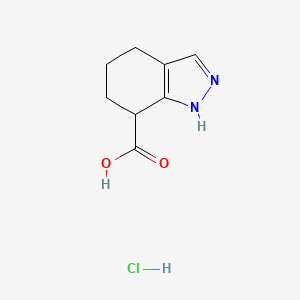
![1-(Bromomethyl)-2-oxabicyclo[2.2.1]heptane](/img/structure/B2713862.png)
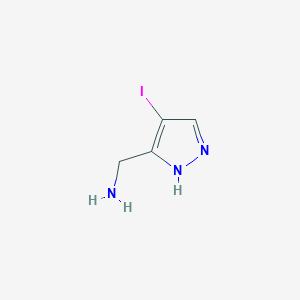

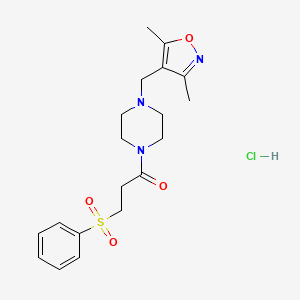
![5-[(1S,2S)-rel-2-aminocyclopropyl]thiophene-2-carboxylic acid hydrochloride](/img/structure/B2713868.png)
![2-Ethyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)butanamide](/img/structure/B2713870.png)

![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2713874.png)